molecular formula C21H21N5 B12280483 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile

2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile

Cat. No.: B12280483
M. Wt: 343.4 g/mol
InChI Key: FVKDQKFWZARHJX-UHFFFAOYSA-N
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Description

2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile apart from these similar compounds is its unique structural features, which may confer distinct binding affinities and selectivities for different molecular targets. This uniqueness can potentially lead to the development of new therapeutic agents with improved efficacy and reduced side effects .

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]quinoline-4-carbonitrile

InChI

InChI=1S/C21H21N5/c1-25(20-8-4-5-11-23-20)17-9-12-26(13-10-17)21-14-16(15-22)18-6-2-3-7-19(18)24-21/h2-8,11,14,17H,9-10,12-13H2,1H3

InChI Key

FVKDQKFWZARHJX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C#N)C4=CC=CC=N4

Origin of Product

United States

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